molecular formula C12H20N2O5 B558415 Boc-gly-pro-OH CAS No. 14296-92-5

Boc-gly-pro-OH

Cat. No. B558415
CAS RN: 14296-92-5
M. Wt: 272.3 g/mol
InChI Key: CMSBRKBRYYDCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Boc-Gly-Pro-OH has been used in the synthesis of dipeptide-annonaceous acetogenin prodrugs, which target fibroblast activation protein (FAP) or other hydrolytic enzymes . These prodrugs have shown potent anticancer activity .

Methods of Application

Squamocin and bullatacin, two types of annonaceous acetogenins, were covalently linked to Boc-Gly-Pro-OH. This dipeptide may be recognized and cleaved by FAP, a serine protease overexpressed on the surface of tumor-associated fibroblasts . Ten squamocin and bullatacin derivatives were synthesized by attaching Boc-Gly-Pro-OH either directly or through a 6-aminocaproic acid linker to a hydroxyl group of squamocin or bullatacin .

Synthesis of Neuroprotective Drug Analogs

Specific Scientific Field

This application is related to Pharmaceutical Chemistry .

Summary of the Application

Boc-Gly-Pro-OH has been used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .

Methods of Application

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources .

Safety And Hazards

When handling “Boc-gly-pro-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes6. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas6.


properties

IUPAC Name

(2S)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-7-9(15)14-6-4-5-8(14)10(16)17/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSBRKBRYYDCFQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-gly-pro-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
PL Atreya, VS Ananthanarayanan - Journal of Biological Chemistry, 1991 - Elsevier
… (d) The PP-I1 structure found in the amino- terminal Xaa-Pro sequence of the oligopeptides is also found in the crystal structures of the dipeptide t-Boc-Gly-Pro-OH (34) and the …
Number of citations: 33 www.sciencedirect.com
VS Ananthanarayanan, SK Attah-Poku… - Journal of …, 1985 - Springer
We report here two sets of results on proline-containing linear peptides, one of which brings out the role of theβ-turn conformation in the structure of nascent collagen while the other …
Number of citations: 25 link.springer.com
B Zhou, CL Li, YQ Hao, MC Johnny, YN Liu… - Bioorganic & medicinal …, 2013 - Elsevier
… NaOH aqueous solution and the free acid Boc-Gly-Pro-OH was given. Similarly to the synthetic … To a solution of Boc-Gly-Pro-OH (4.0 mmol, 1.09 g) in dry DCM at 0 C, Et 3 N (4.2 mmol, …
Number of citations: 23 www.sciencedirect.com
H Aiba, Y Shimonishi - Bulletin of the Chemical Society of Japan, 1980 - journal.csj.jp
… The hexapeptide (IX), Boc-Gly-Pro-Gly-Ala-GlyGly–OBzl, was synthesized by the condensation of Boc-Gly-Pro-OH") with the tetrapeptide benzyl ester, which was prepared by treatment …
Number of citations: 5 www.journal.csj.jp
N Helbecque… - International journal of …, 1982 - Wiley Online Library
… Boc-Gly-Pro-OH (prepared according to Deber et al. (5)) (545 mg, 2 mmol) was dissolved in … Boc-Gly-Pro-OH was crystallized from ethyl acetatecyclohexane. Yield 390 mg, 42.5%; mp …
Number of citations: 98 onlinelibrary.wiley.com
EA Jefferson, E Locardi… - Journal of the American …, 1998 - ACS Publications
This report represents initial studies of collagen mimetics with achiral peptoid-based trimeric sequences. The incorporation of achiral units into collagen-like structures is of considerable …
Number of citations: 36 pubs.acs.org
N Helbecque… - International Journal of …, 1978 - Wiley Online Library
Recently Gly‐(Pro) 3 a proline‐rich protein (PRP) containing repetitive Gly‐(Pro) 3 or Gly‐(Pro) 4 sequences was isolated from human parotid saliva. The synthesis of two polypeptides …
Number of citations: 11 onlinelibrary.wiley.com
Y Feng, G Melacini, JP Taulane, M Goodman - Biopolymers, 1996 - Wiley Online Library
… The dipeptide Boc-Gly-ProOH (Boc: t-butyl-oxycarbonyl) was prepared by reacting the p-nitrophenol active ester, Boc-GlyONp, with proline in the presence of TEA. N-isobutylglycine …
Number of citations: 88 onlinelibrary.wiley.com
E Bayer, K Albert, H Willisch, W Rapp… - Macromolecules, 1990 - ACS Publications
Carbon-13 spin-lattice relaxation times of the tripeptide methyl ester Boc-Gly-Pro-Pro-OMe and its polymer-bound analogues are reported. Line widths of the signals of-carbon atoms of …
Number of citations: 82 pubs.acs.org
S Thakur, D Vadolas, HP Germann… - … Original Research on …, 1986 - Wiley Online Library
A collagen model peptide comprising three covalently cross‐linked chains (Ala‐Gly‐Pro) 8 with a stable triple‐helix conformation was utilized as the constant part of elongated model …
Number of citations: 67 onlinelibrary.wiley.com

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